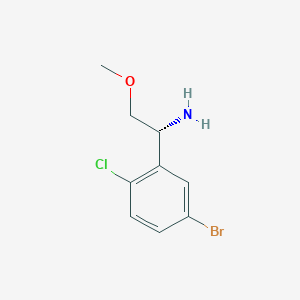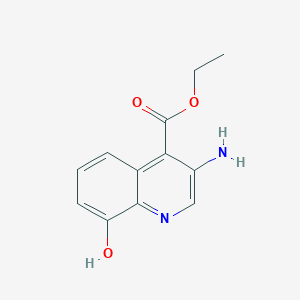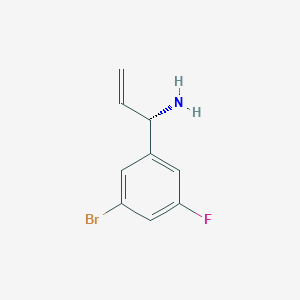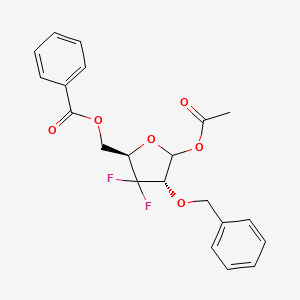
1-Bromo-6-fluoro-2-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-6-fluoro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrFO It is a derivative of naphthalene, characterized by the presence of bromine and fluorine atoms at the 1 and 6 positions, respectively, and an aldehyde group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-6-fluoro-2-naphthaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of 2-naphthaldehyde. The process typically includes:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-6-fluoro-2-naphthaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents under mild conditions, often in an inert atmosphere.
Major Products
Substitution: Various substituted naphthaldehydes depending on the nucleophile used.
Oxidation: 1-Bromo-6-fluoro-2-naphthoic acid.
Reduction: 1-Bromo-6-fluoro-2-naphthyl alcohol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-6-fluoro-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-6-fluoro-2-naphthaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-naphthaldehyde: Similar structure but lacks the fluorine atom at the 6 position.
6-Bromo-2-naphthaldehyde: Similar structure but lacks the fluorine atom at the 1 position.
1-Fluoro-2-naphthaldehyde: Similar structure but lacks the bromine atom at the 6 position.
Uniqueness
1-Bromo-6-fluoro-2-naphthaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
2102410-95-5 |
|---|---|
Molekularformel |
C11H6BrFO |
Molekulargewicht |
253.07 g/mol |
IUPAC-Name |
1-bromo-6-fluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO/c12-11-8(6-14)2-1-7-5-9(13)3-4-10(7)11/h1-6H |
InChI-Schlüssel |
KBEZQNFQVAHNTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2Br)C=O)C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)


![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)

![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)

![Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate](/img/structure/B13040448.png)





![N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)
